molecular formula C18H9N3O7 B5166920 2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione

2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione

Cat. No.: B5166920
M. Wt: 379.3 g/mol
InChI Key: BLFNKDCMQSAJFR-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione is a complex organic compound with the molecular formula C18H8N4O9 It is known for its unique structure, which includes both nitro and phenoxy groups attached to a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione typically involves the nitration of a phenoxy-substituted benzo[de]isoquinoline-1,3-dione precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batch sizes, ensuring the purity of reagents, and implementing safety measures to handle the highly reactive nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[de]isoquinoline-1,3-dione derivatives.

Scientific Research Applications

2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione exerts its effects is primarily through its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can cause oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the phenoxy group can interact with various molecular targets, influencing cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hexyloxy-phenyl)-6-nitro-benzo[de]isoquinoline-1,3-dione
  • 6-Nitro-2-(tetrahydro-furan-2-ylmethyl)-benzo[de]isoquinoline-1,3-dione
  • 6-Nitro-2-thiazol-2-yl-benzo[de]isoquinoline-1,3-dione

Uniqueness

2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O7/c22-17-12-5-1-3-10-4-2-6-13(16(10)12)18(23)19(17)28-15-8-7-11(20(24)25)9-14(15)21(26)27/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNKDCMQSAJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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